
(1-(4-Fluorophenyl)propyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Fluorophenyl)propyl)hydrazine: is an organic compound with the molecular formula C9H13FN2 and a molar mass of 168.21 g/mol It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)propyl)hydrazine typically involves the reaction of 4-fluoroaniline with propylhydrazine under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (1-(4-Fluorophenyl)propyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(4-Fluorophenyl)propyl)hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of neurological disorders and other medical conditions .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-(4-Fluorophenyl)propyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors to influence cellular signaling processes .
Comparación Con Compuestos Similares
(1-(4-Chlorophenyl)propyl)hydrazine: Similar in structure but with a chlorine atom instead of fluorine.
(1-(4-Bromophenyl)propyl)hydrazine: Contains a bromine atom in place of fluorine.
(1-(4-Methylphenyl)propyl)hydrazine: Features a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1-(4-Fluorophenyl)propyl)hydrazine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .
Propiedades
Número CAS |
1016765-84-6 |
|---|---|
Fórmula molecular |
C9H13FN2 |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13FN2/c1-2-9(12-11)7-3-5-8(10)6-4-7/h3-6,9,12H,2,11H2,1H3 |
Clave InChI |
HWSWJRNRTRBAME-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


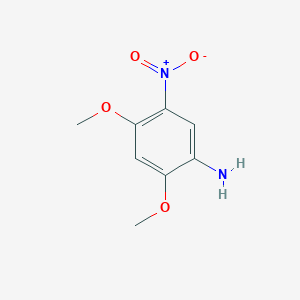
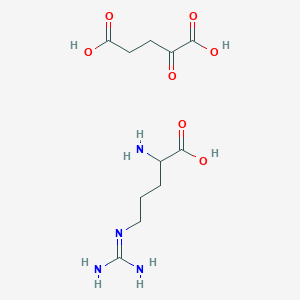
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
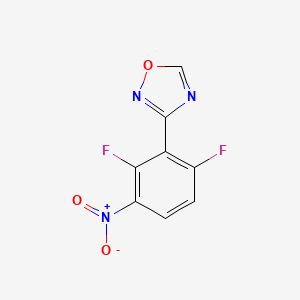
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)

![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)
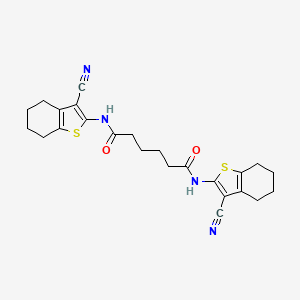


![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)

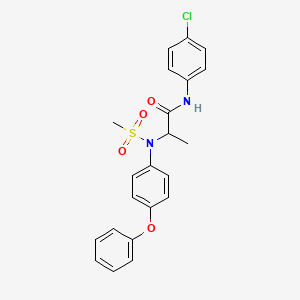
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
